molecular formula C15H15NO6 B2556643 5-(7-Hydroxy-2-oxo-2H-chromene-3-carboxamido)pentanoic acid CAS No. 1267539-46-7

5-(7-Hydroxy-2-oxo-2H-chromene-3-carboxamido)pentanoic acid

Cat. No.: B2556643
CAS No.: 1267539-46-7
M. Wt: 305.286
InChI Key: AYARTTAYIXFPSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(7-Hydroxy-2-oxo-2H-chromene-3-carboxamido)pentanoic acid typically involves the reaction of 7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid with pentanoic acid derivatives under specific conditions. The reaction is often carried out in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

5-(7-Hydroxy-2-oxo-2H-chromene-3-carboxamido)pentanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at the 7-position can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl group in the chromene ring can be reduced to form alcohols.

    Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 7-oxo derivatives, while reduction of the carbonyl group can produce 7-hydroxy derivatives.

Scientific Research Applications

5-(7-Hydroxy-2-oxo-2H-chromene-3-carboxamido)pentanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s structural similarity to natural coumarins makes it a useful tool in studying enzyme interactions and metabolic pathways.

    Industry: It can be used in the synthesis of dyes, optical brighteners, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(7-Hydroxy-2-oxo-2H-chromene-3-carboxamido)pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chromene ring structure allows it to bind to active sites of enzymes, potentially inhibiting their activity. Additionally, the amide group can form hydrogen bonds with target molecules, enhancing its binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(7-Hydroxy-2-oxo-2H-chromene-3-carboxamido)pentanoic acid is unique due to its combination of the chromene ring with a pentanoic acid moiety, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with a broader range of molecular targets and participate in diverse chemical reactions.

Properties

IUPAC Name

5-[(7-hydroxy-2-oxochromene-3-carbonyl)amino]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO6/c17-10-5-4-9-7-11(15(21)22-12(9)8-10)14(20)16-6-2-1-3-13(18)19/h4-5,7-8,17H,1-3,6H2,(H,16,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYARTTAYIXFPSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)OC(=O)C(=C2)C(=O)NCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.